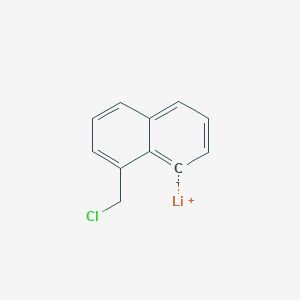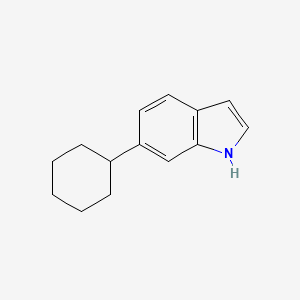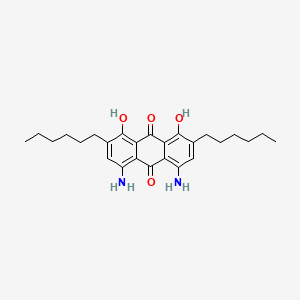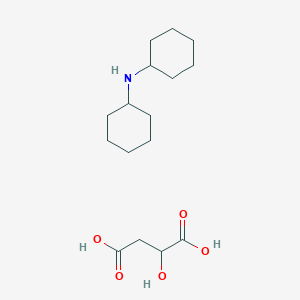![molecular formula C11H22OS2 B14378768 S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate CAS No. 88525-40-0](/img/structure/B14378768.png)
S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate: is a chemical compound characterized by its unique structure, which includes a methylsulfanyl group attached to a pentyl chain and a dimethylpropanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate typically involves the reaction of 5-(methylsulfanyl)pentanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, base such as triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Amides or esters.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In industry, this compound can be used in the production of specialty chemicals, such as surfactants or lubricants. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The sulfur-containing group can participate in redox reactions, influencing cellular processes. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
- S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate
- 2-(4-Methylsulfonyl phenyl) indole derivatives
- Fenamic acid derivatives
Comparison: this compound is unique due to its specific combination of sulfur and ester functionalities. Compared to 2-(4-Methylsulfonyl phenyl) indole derivatives, it has a different core structure and functional groups, leading to distinct chemical and biological properties. Fenamic acid derivatives, on the other hand, are primarily known for their anti-inflammatory activities, whereas this compound’s applications are more diverse, spanning chemistry, biology, and industry.
Propriétés
Numéro CAS |
88525-40-0 |
|---|---|
Formule moléculaire |
C11H22OS2 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
S-(5-methylsulfanylpentyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H22OS2/c1-11(2,3)10(12)14-9-7-5-6-8-13-4/h5-9H2,1-4H3 |
Clé InChI |
KRQSDIQQKSGRGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)SCCCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
![3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14378694.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)

![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)





![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)
